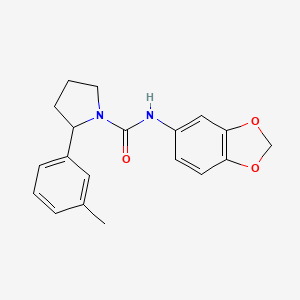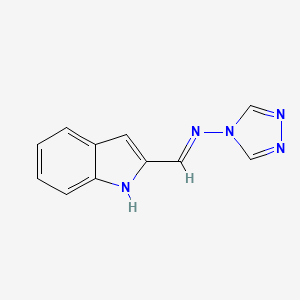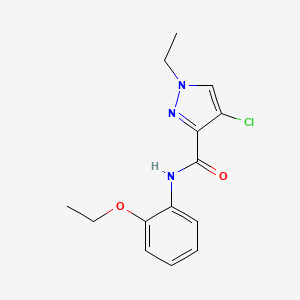
2-chloro-6-fluorobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-fluorobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as ClFB and has a chemical formula of C15H11ClF2N2O. ClFB belongs to the family of hydrazones and has a molecular weight of 308.71 g/mol. The purpose of
Mécanisme D'action
The mechanism of action of ClFB is not well understood. However, it is believed that ClFB acts as a chelating agent and forms complexes with metal ions. The metal complexes of ClFB have been shown to exhibit various biological activities, including anticancer, antibacterial, and antifungal activities.
Biochemical and Physiological Effects
ClFB has been shown to exhibit various biochemical and physiological effects. The metal complexes of ClFB have been shown to exhibit significant cytotoxicity against various cancer cell lines. The metal complexes of ClFB have also been shown to exhibit antibacterial and antifungal activities. The metal complexes of ClFB have been studied for their potential applications in the treatment of various diseases, including cancer, bacterial infections, and fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of ClFB is its potential applications in the synthesis of metal complexes. The metal complexes of ClFB have been shown to exhibit various biological activities, including anticancer, antibacterial, and antifungal activities. However, one of the limitations of ClFB is its toxicity. ClFB is toxic, and caution should be taken when handling this compound.
Orientations Futures
There are various future directions for the study of ClFB. One of the significant future directions is the synthesis of new metal complexes of ClFB and their potential applications in drug delivery systems and imaging agents. The metal complexes of ClFB can also be studied for their potential applications in the treatment of various diseases, including cancer, bacterial infections, and fungal infections. Additionally, the mechanism of action of ClFB can be further studied to understand its biological activities better.
Méthodes De Synthèse
ClFB can be synthesized using various methods, including the reaction of 2-chloro-6-fluorobenzaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction takes place under reflux conditions, and the product is obtained in high yield after purification. Other methods of synthesis include the reaction of 2-chloro-6-fluorobenzaldehyde with semicarbazide hydrochloride in the presence of sodium acetate and glacial acetic acid.
Applications De Recherche Scientifique
ClFB has been extensively studied for its potential applications in scientific research. One of the significant applications of ClFB is its use as a ligand in metal complexes. The metal complexes of ClFB have been used in various fields, including catalysis, electrochemistry, and material science. The metal complexes of ClFB have also been studied for their potential applications in drug delivery systems and as imaging agents.
Propriétés
IUPAC Name |
(3E)-3-[(E)-(2-chloro-6-fluorophenyl)methylidenehydrazinylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O/c16-11-5-3-6-12(17)10(11)8-18-20-14-9-4-1-2-7-13(9)19-15(14)21/h1-8H,(H,19,20,21)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFRFWPPFBTNAU-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=CC3=C(C=CC=C3Cl)F)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N\N=C\C3=C(C=CC=C3Cl)F)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methoxymethyl)-7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6097838.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6097844.png)

![2-{[(3,5-dimethylphenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione](/img/structure/B6097857.png)


![4-{4-[(4-methylpiperazin-1-yl)carbonyl]-5-phenyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B6097862.png)
![1-(diethylamino)-3-[4-({[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6097875.png)
![(3-cyclopentylpropyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6097876.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B6097894.png)
![5-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6097903.png)
![4-(2-chlorobenzyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B6097911.png)
![1-[1-(5-chloro-2-fluorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6097919.png)
![N-(5-{[(2-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea](/img/structure/B6097923.png)